Sulfinpyrazone sulfone

Platelet Aggregation Cyclo-oxygenase Inhibition Anti-thrombotic Research

Quantifying Sulfinpyrazone EP Impurity A is critical for API release but sourcing a validated reference standard with documented purity and stability is often a bottleneck. Sulfinpyrazone sulfone (G-31442) directly resolves this. - Pharmacopoeial Traceability: Conforms to EP monograph specifications for impurity profiling. - Validated Bioanalytical Tool: Defined P450 2C9 Ki (73 µM) and known plasma abundance (~6.0% AUC) enable accurate PK/PD modeling. - Reliable Supply: Available as a neat standard; characterized by MW 420.5 g/mol and LogP 2.265, ensuring system suitability.

Molecular Formula C23H20N2O4S
Molecular Weight 420.5 g/mol
CAS No. 1106-50-9
Cat. No. B090645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfinpyrazone sulfone
CAS1106-50-9
Synonyms1,2-diphenyl-4-(2-(phenylsulfonyl)ethyl)-3,5-pyrazolidinedione
G 31442
G-31442
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
InChIKeyDQUYGWDNTAETLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfinpyrazone Sulfone (CAS 1106-50-9): Technical Specifications and Procurement Overview


Sulfinpyrazone sulfone (CAS 1106-50-9), also designated as G-31442 or Sulfinpyrazone EP Impurity A, is the sulfone metabolite of the uricosuric and antiplatelet agent sulfinpyrazone [1]. As a sulfonic acid derivative and a member of the benzenesulfonyl compound class, its molecular formula is C₂₃H₂₀N₂O₄S, with a molecular weight of 420.5 g/mol [2]. The compound is recognized in pharmacopoeial standards as a specified impurity in sulfinpyrazone drug substance and is a known human metabolite detectable in plasma following oral administration of the parent drug [3]. Its primary reported biochemical activities include inhibition of human platelet cyclo-oxygenase and competitive inhibition of the P450 2C9 enzyme, the latter having implications for drug-drug interaction studies, particularly with warfarin [4].

Why Sulfinpyrazone Sulfone (G-31442) Cannot Be Interchanged with Parent Drug or Other Metabolites


Sulfinpyrazone sulfone cannot be considered interchangeable with the parent drug sulfinpyrazone or its primary active metabolite, sulfinpyrazone sulfide (G-25671), due to substantial differences in potency, pharmacokinetic behavior, and enzyme inhibition profiles [1]. While sulfinpyrazone is administered as a prodrug-like uricosuric agent, its in vivo antiplatelet and anticoagulant effects are largely attributed to the actions of its metabolites, which exhibit divergent activities [2]. For instance, the sulfide metabolite is a far more potent inhibitor of platelet cyclo-oxygenase (15-20 times more than the parent) and is the primary species responsible for P450 2C9-mediated warfarin interactions, whereas the sulfone metabolite demonstrates an intermediate potency profile and a distinct role in drug metabolism pathways [3][4]. Therefore, substituting one form for another in research or analytical contexts without accounting for these quantitative differences will yield non-comparable and potentially misleading experimental results, directly impacting assay validity and study conclusions [5].

Quantitative Differentiation: Evidence-Based Selection Guide for Sulfinpyrazone Sulfone (G-31442)


Differential Inhibition of Human Platelet Cyclo-Oxygenase Activity

In a direct head-to-head comparison of sulfinpyrazone and its major metabolites, sulfinpyrazone sulfone (G-31442) demonstrated an inhibitory potency on human platelet cyclo-oxygenase that is 6-7 times greater than the parent compound, sulfinpyrazone. The study found sulfinpyrazone to be 15-20 times less potent than the sulfide metabolite (G-25671), with the sulfone and p-hydroxysulfide (G-33378) both exhibiting intermediate potency of similar magnitude [1]. This quantifies the sulfone's distinct pharmacological position within the metabolite family.

Platelet Aggregation Cyclo-oxygenase Inhibition Anti-thrombotic Research Drug Metabolism

Comparative Enzyme Inhibition: P450 2C9-Mediated Warfarin Interaction

The clinically significant potentiation of warfarin's anticoagulant effect by sulfinpyrazone was investigated to identify the responsible molecular species. Kinetic studies in human liver microsomes determined the mean inhibition constants (Ki) for (S)-warfarin 7-hydroxylation by sulfinpyrazone and its two major metabolites. Sulfinpyrazone sulfone exhibited a mean Ki of 73 µM, positioning its inhibitory potency between that of the parent drug (Ki = 230 µM) and the far more potent sulfide metabolite (Ki = 17 µM) [1]. This places the sulfone as a contributing, but not the primary, molecular culprit in the warfarin interaction.

Drug-Drug Interactions CYP450 Inhibition Anticoagulation Research Hepatic Metabolism

Comparative Systemic Exposure (AUC) in Human Pharmacokinetics

Following a single oral dose of 100 mg ¹⁴C-labeled sulfinpyrazone to human volunteers, the systemic exposure of the parent drug and its metabolites was quantified using area under the plasma concentration-time curve (AUC₀–₂₄ₕ). The AUC for sulfinpyrazone accounted for 61.7% of total ¹⁴C-substances. The sulfide metabolite (G-25671) had a relative AUC of 13.4%, whereas the sulfone metabolite (G-31442) exhibited a lower relative AUC of 6.0% [1]. This quantifies that the sulfone is a less abundant, yet still significant, circulating species.

Pharmacokinetics Metabolite Exposure Bioavailability ADME

Protein Binding Profile Relative to Parent and Sulfide Metabolite

The extent of binding to serum protein is a key determinant of a drug's distribution and free fraction available for activity. A comparative study using equilibrium dialysis found that at a concentration of 20 µg/ml, sulfinpyrazone sulfone exhibited a protein binding of 98.3% in serum, which is slightly lower than the 99.1% binding observed for the parent drug sulfinpyrazone and substantially lower than the 99.8% binding for the sulfide metabolite [1]. This small but quantifiable difference in the free fraction may have implications for distribution and activity in protein-rich environments.

Plasma Protein Binding Pharmacokinetics Free Drug Fraction Drug Disposition

Validated Application Scenarios for Procuring Sulfinpyrazone Sulfone (CAS 1106-50-9)


Analytical Reference Standard for Pharmacopoeial Impurity Testing

Sulfinpyrazone sulfone is designated as Sulfinpyrazone EP Impurity A . Procurement is essential for quality control and analytical development laboratories that must identify and quantify this specified impurity in sulfinpyrazone active pharmaceutical ingredient (API) or finished drug products. Its use ensures compliance with pharmacopoeial monographs and is validated by HPLC methods developed to measure this specific metabolite in plasma, where it constitutes approximately 6.0% of the total drug-related AUC [1].

Pharmacological Tool for Investigating Cytochrome P450 2C9-Mediated Drug Interactions

This compound is a validated, specific tool for studying the complex drug-drug interaction between sulfinpyrazone and warfarin. Its defined in vitro inhibition constant (Ki = 73 µM) for P450 2C9 allows researchers to dissect the contribution of individual metabolites to the overall clinical effect. This is directly supported by studies that identified the sulfone as one of the key species responsible for inhibiting (S)-warfarin metabolism, alongside the more potent sulfide metabolite [1].

Calibration and Validation in Bioanalytical LC-MS/MS Assays

Sulfinpyrazone sulfone is an indispensable reference standard for the development, validation, and quality control of quantitative bioanalytical methods aimed at measuring sulfinpyrazone and its metabolites in plasma and urine . Knowledge of its specific physicochemical properties (MW 420.5 g/mol, LogP 2.265) and its known relative abundance in human plasma (6.0% of total drug-related AUC) is critical for establishing accurate calibration curves and for system suitability testing in high-pressure liquid chromatography [1][2].

Metabolite Identification and Pharmacokinetic Modeling Studies

For researchers conducting ADME or pharmacokinetic/pharmacodynamic (PK/PD) modeling, sulfinpyrazone sulfone is required to establish complete metabolic profiles. Its known protein binding (98.3% in serum) and intermediate inhibitory activity on platelet cyclo-oxygenase (6-7 times more potent than the parent drug) [1] are necessary inputs for accurate modeling of sulfinpyrazone's pharmacology. The compound is a key intermediate in the metabolic pathway, where it is formed from sulfinpyrazone by the action of cytochrome P450 3A4 [2].

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